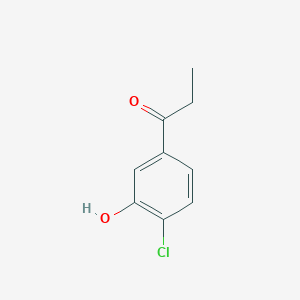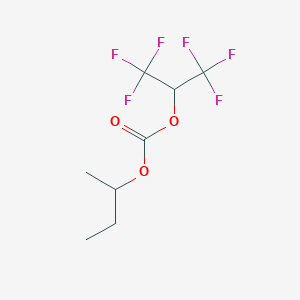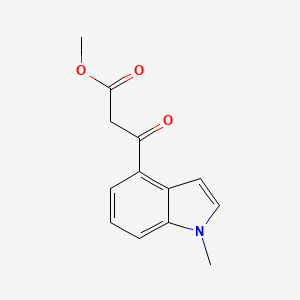
4,5-Dichloro-2-(p-tolyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-(p-tolyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their presence in many natural products and synthetic drugs, exhibiting a wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(p-tolyl)pyrimidine typically involves the reaction of 4,5-dichloropyrimidine with p-tolyl derivatives under specific conditions. One common method includes the use of organolithium reagents, which facilitate the regioselective nucleophilic substitution at the desired positions on the pyrimidine ring . The reaction conditions often involve low temperatures and the use of anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available halopyrimidines. The use of catalysts such as zinc chloride in three-component coupling reactions has been reported to efficiently produce various disubstituted pyrimidine derivatives, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dichloro-2-(p-tolyl)pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where nucleophiles replace the chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific examples for this compound are less commonly reported.
Coupling Reactions: Suzuki-Miyaura coupling is a notable example, where the compound can be used to form carbon-carbon bonds with various boron reagents.
Common Reagents and Conditions:
Organolithium Reagents: Used for nucleophilic substitution reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Anhydrous Solvents: Such as tetrahydrofuran (THF) to maintain reaction conditions.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For instance, nucleophilic substitution with N-methylpiperazine yields C-4 substituted products .
Applications De Recherche Scientifique
4,5-Dichloro-2-(p-tolyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced binding affinity to specific biological targets.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-(p-tolyl)pyrimidine involves its interaction with specific molecular targets. The compound’s electron-deficient pyrimidine ring makes it highly reactive towards nucleophiles, facilitating its binding to various biological receptors. For example, its interaction with serotonin receptors has been studied, where the hydrophobic side chains enhance binding affinity . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Similar Compounds:
2,4-Dichloro-6-phenylpyrimidine: Similar in structure but with a phenyl group instead of a p-tolyl group.
2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Another derivative with different substituents, showing varied reactivity and applications.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the p-tolyl group enhances its hydrophobic character, potentially increasing its binding affinity in biological systems .
Propriétés
Formule moléculaire |
C11H8Cl2N2 |
|---|---|
Poids moléculaire |
239.10 g/mol |
Nom IUPAC |
4,5-dichloro-2-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)11-14-6-9(12)10(13)15-11/h2-6H,1H3 |
Clé InChI |
FHABMMJXDKVYNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)


![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)









